methyl 2-(8-(2-ethylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate
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Description
Methyl 2-(8-(2-ethylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate is a useful research compound. Its molecular formula is C21H23N5O4 and its molecular weight is 409.446. The purity is usually 95%.
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Scientific Research Applications
Catalytic Applications
N-Heterocyclic Carbene (NHC) Catalysis : N-Heterocyclic carbenes, related to the chemical structure of interest, have been identified as efficient catalysts in transesterification and acylation reactions. These reactions are fundamental in synthesizing esters and amides, crucial intermediates in pharmaceuticals and fine chemicals production. NHCs mediate these reactions with low catalyst loadings, under mild conditions, highlighting their potential for green chemistry applications (Grasa, Gueveli, Singh, & Nolan, 2003).
Antimicrobial Activities
Antimicrobial Compound Synthesis : The imidazo[2,1-f]purin-3(2H,4H,8H)-yl motif, part of the molecular structure , has been explored for synthesizing compounds with significant antimicrobial properties. For instance, 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones exhibited potential against a spectrum of Gram-positive and Gram-negative bacteria, offering a foundation for developing new antibiotics (Sharma, Sharma, & Rane, 2004).
Chemical Synthesis Methodologies
Ionic Liquid-Mediated Synthesis : The use of ionic liquids as catalysts or solvents in chemical synthesis represents a growing area of interest due to their unique properties, such as negligible vapor pressure and high thermal stability. For example, ionic liquid [EMIM]OAc under ultrasonic irradiation has been utilized for the efficient synthesis of trisubstituted imidazoles, demonstrating the versatility of ionic liquids in promoting chemical reactions (Zang, Su, Mo, Cheng, & Jun, 2010).
Properties
IUPAC Name |
methyl 2-[6-(2-ethylphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O4/c1-6-14-9-7-8-10-15(14)25-12(2)13(3)26-17-18(22-20(25)26)23(4)21(29)24(19(17)28)11-16(27)30-5/h7-10H,6,11H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBFGALCVBFCCBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N2C(=C(N3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)OC)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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